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molecular formula C8H8ClFN2 B8473906 2-Chloro-4-(cyclopropyl(fluoro)methyl)pyrimidine

2-Chloro-4-(cyclopropyl(fluoro)methyl)pyrimidine

Cat. No. B8473906
M. Wt: 186.61 g/mol
InChI Key: IXHUHIOXTCIMTK-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of (2-chloropyrimidin-4-yl)(cyclopropyl)methanol (75 mg, 0.406 mmol) in dichloromethane (2 mL) at 0° C. was added diethylaminosulfur trifluoride (66 mg, 0.410 mmol) and stirred for 30 min. The solution was concentrated to dryness and purified by flash chromatography on silica gel (0-100% EtOAc/hexanes) to afford 2-chloro-4-(cyclopropyl(fluoro)methyl)pyrimidine (20 mg, 0.107 mmol, 26% yield) as a colorless oil. MS ESI: [M+H]+ m/z 187.1. 1H NMR (500 MHz, CDCl3) δ 8.67 (d, J=5.0, 1H), 7.43 (d, J=5.0, 1H), 4.93 (dd, J=1H), 1.13 (m, 1H), 0.70-0.60 (m, 4H).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([CH:10]2[CH2:12][CH2:11]2)O)[CH:5]=[CH:4][N:3]=1.C(N(S(F)(F)[F:19])CC)C>ClCCl>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([CH:10]2[CH2:12][CH2:11]2)[F:19])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(O)C1CC1
Name
Quantity
66 mg
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (0-100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(F)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.107 mmol
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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